2-(Dimethylamino)-3-methylbutanoic acid

Description

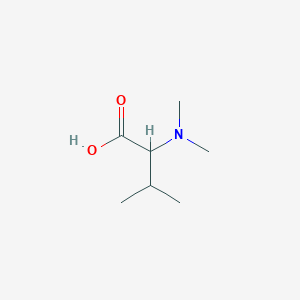

2-(Dimethylamino)-3-methylbutanoic acid (CAS: 15206-52-7) is a branched-chain carboxylic acid with a tertiary amine functional group. Its molecular formula is C₇H₁₅NO₂, and it has a molecular weight of 145.20 g/mol . The compound features a dimethylamino (-N(CH₃)₂) group at the second carbon and a methyl (-CH₃) group at the third carbon of the butanoic acid backbone.

Properties

IUPAC Name |

2-(dimethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGLTERDKORUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-methylbutanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of dimethylamine with a suitable butanoic acid derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

2-(Dimethylamino)-3-methylbutanoic acid is primarily recognized for its role as an antihistamine. It acts as an antagonist to H1 histamine receptors, making it effective in preventing symptoms associated with motion sickness, such as nausea and dizziness. This mechanism of action highlights its importance in pharmacology and therapeutic applications.

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. It is utilized in the synthesis of various derivatives and complex molecules, facilitating advancements in chemical research and development. Its reactivity allows for participation in oxidation, reduction, and substitution reactions .

Biochemical Studies

In biological research, this compound is employed to study enzyme mechanisms and as a substrate in biochemical assays. Its interaction with biological systems provides insights into metabolic pathways and enzyme functions .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Analogs

DL-Valine (DL-2-Amino-3-methylbutanoic acid)

- Structure: Primary amine (-NH₂) at C2 and methyl group at C3 (C₅H₁₁NO₂; MW: 117.15 g/mol) .

- Key Differences: DL-Valine is a naturally occurring α-amino acid, essential in protein synthesis, whereas 2-(dimethylamino)-3-methylbutanoic acid is a synthetic tertiary amine derivative.

Dialkylamino Variants

2-(Diethylamino)-3-methylbutanoic Acid Hydrobromide

- Structure: Diethylamino (-N(CH₂CH₃)₂) at C2 and methyl at C3, with a hydrobromide salt (C₉H₂₀BrNO₂; MW: 254.17 g/mol estimated) .

- Key Differences: The diethylamino group increases steric bulk compared to dimethylamino, reducing water solubility but enhancing lipid solubility. The hydrobromide salt form improves crystallinity and stability, which is advantageous in pharmaceutical formulations .

Amide and Carbamoyl Derivatives

2-Acetamido-3,3-dimethylbutanoic Acid

- Structure: Acetamido (-NHCOCH₃) at C2 and two methyl groups at C3 (C₈H₁₅NO₃; MW: 173.21 g/mol) .

2-(Dimethylcarbamoylamino)-3-methylbutanoic Acid

- Structure: Dimethylcarbamoylamino (-NHCO-N(CH₃)₂) at C2 and methyl at C3 (C₈H₁₆N₂O₃; MW: 188.22 g/mol) .

Aromatic and Heterocyclic Derivatives

2-(Acenaphthen-5-yl)-3-methylbutanoic Acid

- Structure : Bulky acenaphthenyl group at C2 and methyl at C3 (C₁₉H₁₈O₂; MW: 278.35 g/mol) .

- Key Differences: The aromatic acenaphthenyl group confers fungicidal activity in derivatives (e.g., acid chloride and amide forms), which the dimethylamino analog may lack unless functionalized similarly .

2-(2-Chlorophenyl)-3-methylbutanoic Acid

Physicochemical and Functional Comparisons

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |

|---|---|---|---|

| This compound | 145.20 | Tertiary amine, carboxylic acid | Moderate water solubility |

| DL-Valine | 117.15 | Primary amine, carboxylic acid | High water solubility |

| 2-(Diethylamino)-3-methylbutanoic acid hydrobromide | 254.17 (est.) | Tertiary amine (salt), carboxylic acid | Low water solubility (free base), high in polar solvents |

| 2-Acetamido-3,3-dimethylbutanoic acid | 173.21 | Amide, carboxylic acid | Moderate solubility |

Biological Activity

2-(Dimethylamino)-3-methylbutanoic acid (DMBA) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dimethylamino group, which plays a crucial role in its interactions with biological systems. Understanding the biological activity of DMBA involves exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₇NO₂, with a molecular weight of approximately 159.23 g/mol. The structural features include a dimethylamino group attached to a butanoic acid backbone, which contributes to its reactivity and interaction with biological targets.

The biological activity of DMBA can be attributed to several mechanisms:

- Receptor Binding : DMBA may interact with various receptors, particularly G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and apoptosis.

- Enzyme Modulation : The compound has shown potential as an inhibitor or modulator of specific enzymes involved in metabolic processes, which can affect cellular functions and contribute to therapeutic effects.

- Neurotransmitter Release : Similar compounds have been reported to stimulate the release of neurotransmitters such as dopamine and serotonin, suggesting that DMBA may have neuroactive properties.

Biological Activities

Research indicates that DMBA exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that DMBA may possess cytotoxic properties against certain cancer cell lines. For instance, it has been evaluated for its inhibitory effects on breast cancer cell lines, showing promising results in reducing cell viability .

- Neuroprotective Effects : Given its potential interaction with neurotransmitter systems, DMBA may offer neuroprotective benefits, particularly in neurodegenerative conditions .

- Anti-inflammatory Properties : The modulation of inflammatory pathways by DMBA could make it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of DMBA:

- Cytotoxicity Assays : In vitro studies demonstrated that DMBA exhibited significant growth inhibition in MCF-7 breast cancer cells (GI50 = 3.18 µM), outperforming standard chemotherapeutic agents like cisplatin and doxorubicin .

- Mechanistic Studies : Research has indicated that DMBA can stabilize microtubules, preventing their collapse in the presence of hyperphosphorylated tau, which is relevant in tauopathies such as Alzheimer's disease .

- Comparative Analysis : A comparative study with structurally similar compounds revealed that while many share the dimethylamino group, their biological activities differ significantly due to variations in their chemical structures and functional groups.

Data Table: Biological Activities of DMBA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.